Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate
Overview
Description
Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate is a fluorinated organic compound with the molecular formula C10H7F6NO2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of trifluoromethyl groups in its structure imparts significant stability and reactivity, making it a compound of interest in synthetic chemistry and material science.
Mechanism of Action
Target of Action
Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . The primary targets of these compounds are often pests in the context of crop protection
Mode of Action
It is known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a significant impact on the biological activities and physical properties of compounds, contributing to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
Result of Action
It is known that tfmp derivatives have superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
It is known that the development of fluorinated organic chemicals, including tfmp derivatives, is becoming an increasingly important research topic due to their unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of the corresponding pyridine derivative with a fluorinating agent such as F2/N2 mixture, followed by treatment with triethylamine (Et3N) to yield the desired product . The reaction conditions often require a controlled environment to ensure the selective introduction of the trifluoromethyl groups.
Industrial Production Methods
In industrial settings, the production of ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The yields of the fluorinated pyridines obtained by these protocols can vary, but optimization of reaction conditions and purification steps can enhance the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyridine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: The compound is also involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Fluorinating Agents:
Bases: Triethylamine (Et3N) is commonly used to neutralize acidic by-products and drive the reaction to completion.
Catalysts: Palladium catalysts are often used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .
Scientific Research Applications
Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate can be compared with other fluorinated pyridine derivatives, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in crop protection products.
N-Ethyl-2,6-diamino-4-fluoropyridinium triflate: Synthesized for various applications in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c1-2-19-8(18)5-3-6(9(11,12)13)17-7(4-5)10(14,15)16/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODABVGKRSYSLMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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